molecular formula C19H20ClF2N3O3 B2860760 4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide CAS No. 2034463-71-1

4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide

Numéro de catalogue B2860760
Numéro CAS: 2034463-71-1
Poids moléculaire: 411.83
Clé InChI: RTRWXMDGFMZEEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C19H20ClF2N3O3 and its molecular weight is 411.83. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Estrogen Receptor Beta (ERβ) Binding Inhibition

This compound has been identified as a potential inhibitor of the estrogen receptor beta (ERβ) . ERβ is involved in various physiological processes, and its modulation can have therapeutic implications in diseases like breast cancer, prostate cancer, and osteoporosis. The compound’s ability to bind to ERβ could lead to the development of new drugs that selectively target this receptor, offering a more tailored approach to treatment.

Endocrine Disruption Studies

Due to the structural similarity with bisphenol derivatives, this compound may act as an endocrine disruptor . It can be used to study the effects of such compounds on hormonal systems, particularly how they interfere with the normal functioning of endocrine glands or the balance of hormones.

Coactivator Binding Inhibition

The compound could serve as a coactivator binding inhibitor, disrupting the interaction between nuclear receptors and their coactivators . This application is crucial for understanding gene expression regulation and could lead to novel treatments for diseases where gene expression is dysregulated, such as certain cancers and metabolic disorders.

Competitive Binding Assays

Researchers can employ this compound in competitive binding assays to study the binding affinity and kinetics of various ligands for nuclear receptors . This application is essential for drug discovery and development, as it helps identify compounds with high specificity and potency for their target receptors.

Docking Simulation Studies

The compound’s structure makes it suitable for docking simulation studies to predict how it and similar molecules might interact with various biological targets . These studies are a cornerstone of rational drug design, allowing for the optimization of lead compounds and the prediction of their biological activity.

Propriétés

IUPAC Name

4-(4-chlorophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF2N3O3/c20-14-3-1-12(2-4-14)15(26)5-6-16(27)23-11-17-24-18(25-28-17)13-7-9-19(21,22)10-8-13/h1-4,13H,5-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRWXMDGFMZEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CCC(=O)C3=CC=C(C=C3)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.